molecular formula C14H20N2O3S B2496904 (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide CAS No. 1241704-50-6

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2496904
CAS No.: 1241704-50-6
M. Wt: 296.39
InChI Key: NZRUMRMULLPFBR-UHFFFAOYSA-N
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Description

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Introduction of the Phenylethenesulfonamide Moiety: The phenylethenesulfonamide group can be introduced through a reaction between phenylethene (styrene) and sulfonamide under suitable conditions, such as the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the phenylethenesulfonamide moiety.

    Reduction: Reduced forms of the morpholine ring or the phenylethenesulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethanesulfonamide: Similar structure but lacks the double bond in the phenylethenesulfonamide moiety.

    N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethanesulfonamide: Similar structure but with different substituents on the morpholine ring.

Uniqueness

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is unique due to the presence of the (E)-configuration in the phenylethenesulfonamide moiety, which can influence its reactivity and interaction with biological targets. This configuration may confer specific properties that are not present in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16-8-9-19-14(12-16)11-15-20(17,18)10-7-13-5-3-2-4-6-13/h2-7,10,14-15H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUMRMULLPFBR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC(C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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